
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro substituent at the second position and a 4-methylpent-3-enyl group at the seventh position of the naphthalene-1,4-dione core
准备方法
The synthesis of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Alkylation: The 4-methylpent-3-enyl group is introduced via an alkylation reaction. This step involves the use of an appropriate alkylating agent under basic conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, safety, and environmental considerations.
化学反应分析
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reactions are typically carried out under controlled temperatures and inert atmospheres.
科学研究应用
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.
相似化合物的比较
2-Chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione can be compared with other naphthoquinones such as:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentylamino group instead of the 4-methylpent-3-enyl group.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Contains a hydroxy group and a different alkyl substituent.
1,4-Naphthoquinone: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
属性
CAS 编号 |
500217-72-1 |
|---|---|
分子式 |
C16H15ClO2 |
分子量 |
274.74 g/mol |
IUPAC 名称 |
2-chloro-7-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H15ClO2/c1-10(2)4-3-5-11-6-7-12-13(8-11)16(19)14(17)9-15(12)18/h4,6-9H,3,5H2,1-2H3 |
InChI 键 |
SYWNSADOMRVCLA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
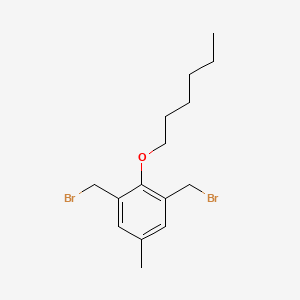
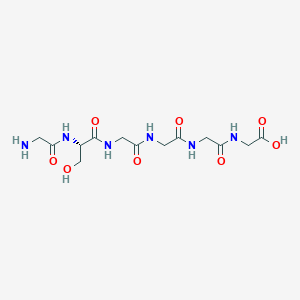
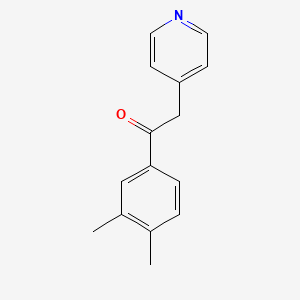
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
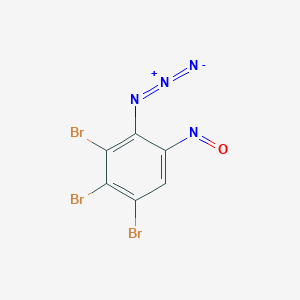
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
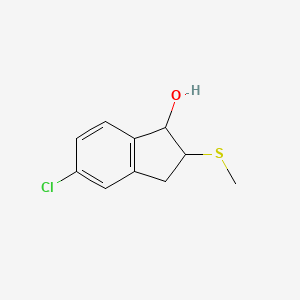
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
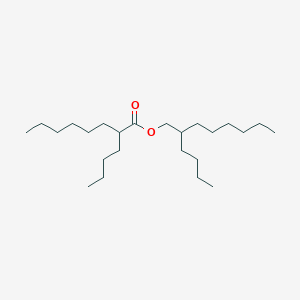
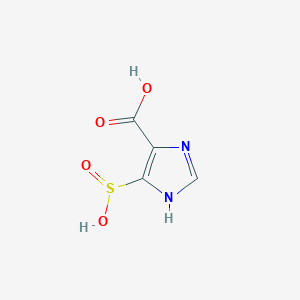
![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)
